molecular formula C16H15F3N4O B2354994 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034333-70-3

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2354994
CAS RN: 2034333-70-3
M. Wt: 336.318
InChI Key: BNSKCDXJKLYQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H15F3N4O and its molecular weight is 336.318. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Pyrazole derivatives are noted for their significant roles in medicinal chemistry due to their diverse biological and pharmacological activities. Compounds with pyrazole moieties have been synthesized and explored for various biological applications, including antibacterial and antioxidant activities. Studies have demonstrated the moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities through different mechanisms, including molecular docking analysis to elucidate interactions with enzymes and potential drug targets (Golea Lynda, 2021).

Anticancer and Antimicrobial Agents

New heterocyclic compounds incorporating biologically active moieties such as oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds have shown promising results, indicating their potential use as anticancer and antimicrobial agents. The study also highlights the significance of molecular docking studies in predicting the compounds' interactions with microbial proteins and potential resistance mechanisms (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of pyrazole derivatives with various substitutions, demonstrating significant antimicrobial and antifungal activities. These activities are often comparable to standard drugs, indicating the potential of these compounds in developing new therapeutic agents. The presence of specific groups, such as methoxy groups, has been associated with higher antimicrobial activity, suggesting the importance of structural modifications in enhancing biological effects (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).

Molecular Docking and Biological Evaluation

The synthesis of novel pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities have been reported. These studies often employ microwave-assisted synthesis for efficiency and environmental friendliness. Molecular docking results complement biological data, suggesting these compounds as potential templates for developing anti-inflammatory drugs (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)14-4-3-11(8-20-14)15(24)22-5-6-23-12(9-22)7-13(21-23)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSKCDXJKLYQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.